H-N-Me-DL-Ala-OH

Catalog No.
S800531
CAS No.
600-21-5
M.F
C4H9NO2
M. Wt
103.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-N-Me-DL-Ala-OH

CAS Number

600-21-5

Product Name

H-N-Me-DL-Ala-OH

IUPAC Name

2-(methylamino)propanoic acid

Molecular Formula

C4H9NO2

Molecular Weight

103.12 g/mol

InChI

InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)

InChI Key

GDFAOVXKHJXLEI-UHFFFAOYSA-N

Synonyms

Spinacine;59981-63-4;L-4,5,6,7-TETRAHYDRO-1H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLICACID;(6s)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine-6-carboxylicacid;AC1L4S5D;UNII-EG040ZE63K;EG040ZE63K;SCHEMBL3739922;SCHEMBL10544160;STOCK1N-50928;CTK1G9647;MolPort-002-524-999;MolPort-028-914-188;KST-1A7279;KST-1A7280;ZINC6090913;7292AH;AR-1A6977;AR-1A6978;KM0361;AKOS006279535;AKOS016370682;MCULE-3762251751;HE035924;HE358403

Canonical SMILES

C1C([NH2+]CC2=C1N=CN2)C(=O)[O-]

Isomeric SMILES

C1[C@H]([NH2+]CC2=C1N=CN2)C(=O)[O-]

The exact mass of the compound N-Methyl-DL-alanine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. It belongs to the ontological category of methyl-L-alanine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

H-N-Me-DL-Ala-OH (CAS 600-21-5), or N-Methyl-DL-alanine, is a non-proteinogenic, racemic amino acid derivative characterized by an N-methylated alpha-amino group. In industrial and academic procurement, it is primarily sourced as a specialized building block for peptidomimetic synthesis and drug discovery. The N-methylation fundamentally alters the physicochemical properties of the amino acid, eliminating the amide hydrogen required for standard hydrogen bonding while increasing steric bulk. This modification translates to enhanced lipophilicity, altered backbone conformational dynamics, and profound resistance to enzymatic degradation when incorporated into peptide chains [1]. As a racemic (DL) mixture, it provides a highly cost-effective precursor for generating diastereomeric libraries and conducting initial structure-activity relationship (SAR) screening before committing to more expensive enantiopure derivatives [2].

Research Fit

Aqueous solubility-favored research workflows
N-methyl amino acid analytical reference
Enzymatic demethylation substrate studies
Metabolomics association studies

Substituting H-N-Me-DL-Ala-OH with standard DL-alanine or enantiopure N-methyl-L-alanine compromises either the functional objective or the economic efficiency of the procurement. Replacing it with unmethylated DL-alanine restores the amide hydrogen, which re-enables proteolytic cleavage and alters the target lipophilicity, reverting engineered beta-strand or mixed cis/trans conformations back to standard alpha-helices [1]. Conversely, while enantiopure N-methyl-L-alanine provides stereospecificity, it is significantly more expensive and less suited for early-stage combinatorial library generation where diastereomeric diversity is actively desired to probe the spatial requirements of receptor binding pockets [2]. Therefore, H-N-Me-DL-Ala-OH is uniquely positioned for high-throughput peptidomimetic screening and the synthesis of protease-resistant structural analogs where racemic diversity is an asset.

Substitution Risk

Solubility profile mismatch Aqueous solubility may differ markedly; may require solution preparation verification.
Ionization shift (pKa) Ionization behavior may shift; may affect HPLC retention and transport study interpretation.
Enzymatic reactivity Non-methylated analogs may lack substrate activity; enzymatic demethylation assays may not proceed.
Metabolomic profile divergence Reported metabolomic association may not replicate with unmodified alanine; requires compound-specific validation.

Protease Resistance via N-Methylation

The incorporation of N-methylalanine into peptide backbones provides profound resistance to enzymatic cleavage compared to standard alanine. In comparative stability assays using proteinase-K, peptides containing N-methylalanine exhibited a half-life of approximately 110 minutes. In stark contrast, substitution of the N-methylalanine residue with a standard unmethylated alanine reduced the protease half-life to merely 6 minutes—an 18-fold decrease in stability [1]. This class-level stabilization occurs because the N-methyl group sterically blocks protease active sites and eliminates the hydrogen bond necessary for enzymatic hydrolysis.

Evidence DimensionProteolytic half-life (Proteinase-K assay)
Target Compound Data~110 minutes (N-methylalanine-containing peptide)
Comparator Or Baseline~6 minutes (Unmethylated alanine-substituted peptide)
Quantified Difference~18-fold increase in proteolytic stability
ConditionsProteinase-K incubation of SUPR peptides

Procurement of N-methylated building blocks is essential for developing peptide therapeutics that require extended serum half-lives and resistance to rapid in vivo degradation.

Aqueous Solubility
Data to verify
~50 g/100 mL
vs DL-Ala 16.72 g/100 mL · ≈3× higher
Supports high-concentration aqueous assay design
Ambient temp.; source review recommended

Enhanced Membrane Permeability

N-methylation of the alanine backbone significantly increases the lipophilicity of the resulting peptide, directly translating to improved cell permeability. Quantitative cell penetration assays (CAPA) demonstrate that peptides incorporating N-methylalanine achieve approximately 3-fold higher cytosolic access at 4 hours compared to their non-N-methylated alanine counterparts [1]. Furthermore, computational and experimental models confirm that the ClogP values of N-methylated alanine derivatives are consistently greater than those of native alanine compounds, facilitating passive membrane diffusion[2].

Evidence DimensionCytosolic access / Cell permeability
Target Compound Data3-fold higher cytosolic access
Comparator Or BaselineNon-N-methylated alanine variant
Quantified Difference300% improvement in intracellular delivery efficiency
ConditionsChloroalkane Penetration Assay (CAPA) at 4 hours incubation

Buyers targeting intracellular protein-protein interactions must prioritize N-methylated amino acids to overcome the poor membrane permeability typical of standard peptides.

Ionization Constants
Data to verify
pKa₁ 2.22, pKa₂ 10.19
vs DL-Ala 2.35/9.87 · ΔpKa₁ −0.13, ΔpKa₂ +0.32
Altered charge state may affect HPLC method conditions
25 °C aqueous; method transfer review

Backbone Conformational Modulation

Unlike standard alanine, which strongly favors alpha-helical structures through extensive hydrogen bonding, N-methylalanine acts as a structural disruptor. Molecular dynamics and NMR studies reveal that N-methylated alanine peptides populate beta-strand structures or mixed cis/trans amide geometries, characterized by phi/psi angles in the beta region (e.g., 0, 90 degrees) without backbone hydrogen bonding [1]. In rational drug design, replacing standard N-terminal alanines with N-methylalanine dramatically alters the peptide's conformational state, leading to robust target binding and a reduction of cell viability to 35% in targeted Mcl-1 inhibitor assays[2].

Evidence DimensionBackbone conformational preference
Target Compound DataFavors beta-strand / mixed cis-trans geometries (phi/psi ~ 0, 90)
Comparator Or BaselineStandard alanine (favors alpha-helices via H-bonding)
Quantified DifferenceComplete elimination of backbone amide hydrogen bonding capability
ConditionsMolecular dynamic simulations and NMR in solvent environments

Procuring N-Methyl-DL-alanine allows medicinal chemists to rationally engineer peptide backbone geometries, forcing specific conformations required for tight receptor binding.

Metabolomic Association
Context-dependent
Reported lower serum levels in migraine patients; ROC analysis suggested potential specificity
Reported metabolomic association; requires independent validation
Human serum LC-MS; N varies; source review
Enzymatic Reactivity
Reported
Substrate for sarcosine oxidase (EC 1.5.3.1) N-Methyl-DL-Ala → DL-Ala + HCHO + H₂O₂
Supports oxidase activity assay development; DL-Ala inert
In vitro enzymatic assay context

Peptidomimetic Library Generation

Due to its racemic nature, H-N-Me-DL-Ala-OH is ideal for generating diastereomeric peptide libraries. This allows researchers to rapidly screen for optimal spatial configurations and steric tolerances within target binding pockets before investing in expensive enantiopure N-methyl-L- or D-alanine derivatives[1].

Protease-Resistant Therapeutics

Leveraging the ~18-fold increase in proteolytic stability provided by N-methylation, this compound is procured for synthesizing peptide drug candidates intended for systemic administration, where resistance to serum proteases like proteinase-K is a strict requirement for efficacy [2].

Intracellular Inhibitor Design

Driven by the 3-fold enhancement in cytosolic access and higher ClogP values, N-Methyl-DL-alanine is utilized in the synthesis of cell-permeable macrocyclic peptides targeting intracellular protein-protein interactions, such as Mcl-1 or autophagy pathways [REFS-2, REFS-3].

Application Fit

Application
Selection Property
Validation Focus
Aqueous assay stock preparation
Reported higher aqueous solubility
Solubility-dependent reproducibility
Amino acid HPLC method development
Shifted ionization behavior (pKa)
Retention time and separation verification
Migraine metabolomics studies (reported association)
Disease-association metabolomic profile
LC-MS specificity and matrix effect
Enzymatic demethylation assays
Specific N-methyl oxidase substrate
Formaldehyde/H₂O₂ detection

XLogP3

-2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

103.063328530 Da

Monoisotopic Mass

103.063328530 Da

Heavy Atom Count

7

UNII

H5152L2RBJ

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59981-63-4

Wikipedia

N-methyl-L-alanine
N-methylalanine

Synthesis of Cyclophane-Braced Peptide Macrocycles via Palladium-Catalyzed Intramolecular C(sp

Xinghua Li, Liping Qi, Bo Li, Zhenxiang Zhao, Gang He, Gong Chen
PMID: 32706585   DOI: 10.1021/acs.orglett.0c02342

Abstract

A method for the construction of cyclophane-braced peptide macrocycles via Pd-catalyzed aminoquinoline-directed intramolecular C(sp
)-H arylation with aryl iodides is developed. Unlike our previous AQ-directed exo-type intramolecular C-H arylation of long alkyl tails, this endo-type C-H cyclization reaction takes places on the β-methyl group of
-methyl alanine at the C-termini of peptides. Unusual C-N cleavage side products of Ala were observed and attributed to intramolecular deprotonation-assisted α,β-elimination of the palladacycle intermediate.


Hydrogen-deuterium exchange of α-carbon protons and fragmentation pathways in N-methylated glycine and alanine-containing peptides derivatized by quaternary ammonium salts

Remigiusz Bąchor, Magdalena Rudowska, Alicja Kluczyk, Piotr Stefanowicz, Zbigniew Szewczuk
PMID: 24913405   DOI: 10.1002/jms.3371

Abstract

Recently, we developed a selective and efficient method of hydrogen-deuterium exchange (HDX) at the α-carbon (α-C) of sarcosine residue (N-methylglycine) in model peptides [Bąchor et al. J. Mass Spectrom. 2014, 49, 43]. Here, we report the influence of quaternary ammonium (QA) group on HDX at the α-C of sarcosine and N-methylalanine in peptides. The obtained results suggest a significant acceleration of the HDX in sarcosine residue caused by the presence of QA. The effect depends on the distance between the sarcosine residue and QA moiety. The deuterons, introduced at α-C, are resistant to the back-exchange in acidic aqueous solution. The collision induced dissociation of the deuterium-labeled analogs of QA-tagged oligosarcosine peptides without mobile hydrogen revealed the mobilization of the hydrogens localized at α-C of sarcosine residue.


Low levels of serum serotonin and amino acids identified in migraine patients

Caixia Ren, Jia Liu, Juntuo Zhou, Hui Liang, Yayun Wang, Yinping Sun, Bin Ma, Yuxin Yin
PMID: 29294327   DOI: 10.1016/j.bbrc.2017.11.203

Abstract

Migraine is a highly disabling primary headache associated with a high socioeconomic burden and a generally high prevalence. The clinical management of migraine remains a challenge. This study was undertaken to identify potential serum biomarkers of migraine. Using Liquid Chromatography coupled to Mass Spectrometry (LC-MS), the metabolomic profile of migraine was compared with healthy individuals. Principal component analysis (PCA) and Orthogonal partial least squares-discriminant analysis (orthoPLS-DA) showed the metabolomic profile of migraine is distinguishable from controls. Volcano plot analysis identified 10 serum metabolites significantly decreased during migraine. One of these was serotonin, and the other 9 were amino acids. Pathway analysis and enrichment analysis showed tryptophan metabolism (serotonin metabolism), arginine and proline metabolism, and aminoacyl-tRNA biosynthesis are the three most prominently altered pathways in migraine. ROC curve analysis indicated Glycyl-l-proline, N-Methyl-dl-Alanine and l-Methionine are potential sensitive and specific biomarkers for migraine. Our results show Glycyl-l-proline, N-Methyl-dl-Alanine and l-Methionine may be as specific or more specific for migraine than serotonin which is the traditional biomarker of migraine. We propose that therapeutic manipulation of these metabolites or metabolic pathways may be helpful in the prevention and treatment of migraine.


Profiling ephedrine prepared from N-methylalanine via the Akabori-Momotani reaction

Alexandra Doddridge, Michael Collins, Helen Salouros
PMID: 28658566   DOI: 10.1002/dta.2239

Abstract

Novel methods for synthesising methylamphetamine precursors are appearing in clandestine laboratories within Australia. One such laboratory involved the synthesis of ephedrine from N-methylalanine and benzaldehyde via the Akabori-Momotani reaction. This article presents chiral and stable isotope ratios of ephedrine synthesised via this method, along with a chemical profile of methylamphetamine produced from this ephedrine. Based on the chiral results and the δ
C, δ
N, and δ
H values, it is possible to distinguish ephedrine made via the Akabori-Momotani reaction from ephedrine of a "natural", "semi-synthetic", or "fully-synthetic" origin. Methylamphetamine and ephedrine samples synthesised from benzaldehyde having an enriched δ
H value (ie, > 0‰), via the Akabori-Momotani reaction, had an isotopic profile which set them apart from all other methylamphetamine samples. It was noted, however, that using stable isotope ratios alone to determine the precursor of methylamphetamine is limited; they could not with confidence differentiate between methylamphetamine and ephedrine synthesised from benzaldehyde having a depleted δ
H value (ie, <0‰) from other ephedrine sources and phenyl-2-propanone based methylamphetamine samples profiled.


Dissociation of antimicrobial and hemolytic activities of gramicidin S through N-methylation modification

Yangmei Li, Nina Bionda, Austin Yongye, Phaedra Geer, Maciej Stawikowski, Predrag Cudic, Karina Martinez, Richard A Houghten
PMID: 24023000   DOI: 10.1002/cmdc.201300232

Abstract

β-Sheet antimicrobial peptides (AMPs) are well recognized as promising candidates for the treatment of multidrug-resistant bacterial infections. To dissociate antimicrobial activity and hemolytic effect of β-sheet AMPs, we hypothesize that N-methylation of the intramolecular hydrogen bond(s)-forming amides could improve their specificities for microbial cells over human erythrocytes. We utilized a model β-sheet antimicrobial peptide, gramicidin S (GS), to study the N-methylation effects on the antimicrobial and hemolytic activities. We synthesized twelve N-methylated GS analogues by replacement of residues at the β-strand and β-turn regions with N-methyl amino acids, and tested their antimicrobial and hemolytic activities. Our experiments showed that the HC50 values increased fivefold compared with that of GS, when the internal hydrogen-bonded leucine residue was methylated. Neither hemolytic effect nor antimicrobial activity changed when proline alone was replaced with N-methylalanine in the β-turn region. However, analogues containing N-methylleucine at β-strand and N-methylalanine at β-turn regions exhibited a fourfold increase in selectivity index compared to GS. We also examined the conformation of these N-methylated GS analogues using (1)H NMR and circular dichroism (CD) spectroscopy in aqueous solution, and visualized the backbone structures and residue orientations using molecular dynamics simulations. The results show that N-methylation of the internal hydrogen bond-forming amide affected the conformation, backbone shape, and side chain orientation of GS.


Exploration of the P6/P7 region of the peptide-binding site of the human class II major histocompatability complex protein HLA-DR1

Zarixia Zavala-Ruiz, Eric J Sundberg, Jennifer D Stone, Daniel B DeOliveira, Iat C Chan, Jennifer Svendsen, Roy A Mariuzza, Lawrence J Stern
PMID: 12952957   DOI: 10.1074/jbc.M307652200

Abstract

Crystal structures of the class II major histocompatibilty complex (MHC) protein, HLA-DR1, generally show a tight fit between MHC and bound peptide except in the P6/P7 region of the peptide-binding site. In this region, there is a shallow water-filled pocket underneath the peptide and between the pockets that accommodate the P6 and P7 side chains. We investigated the properties of this pocket with the idea of engineering substitutions into the corresponding region of peptide antigens to increase their binding affinity for HLA-DR1. We investigated d-amino acids and N-alkyl modifications at both the P6 and P7 positions of the peptide and found that binding of peptides to HLA-DR1 could be increased by incorporating an N-methyl substitution at position 7 of the peptide. The crystal structure of HLA-DR1 bound to a peptide containing a P7 N-methyl alanine was determined. The N-methyl group orients in the P6/P7 pocket, displacing one of the waters usually bound in this pocket. The structure shows that the substitution does not alter the conformation of the bound peptide, which adopts the usual polyproline type II helix. An antigenic peptide carrying the N-methyl modification is taken up by antigen-presenting cells and loaded onto endogenous class II MHC molecules for presentation, and the resultant MHC-peptide complexes activate antigen-specific T-cells. These results suggest a possible strategy for increasing the affinity of weakly immunogenic peptides that might be applicable to the development of vaccines and diagnostic reagents.


Effect of a carboxyl group on the chemiluminescent reaction of tris(2,2'-bipyridine)ruthenium(III) with aliphatic amines

Hitoshi Kodamatani, Yu Komatsu, Shigeo Yamazaki, Keiitsu Saito
PMID: 19174230   DOI: 10.1016/j.talanta.2008.11.001

Abstract

The effect of a carboxyl group beside nitrogen of aliphatic amines on the tris(2,2'-bipyridine)ruthenium(III), Ru(bpy)(3)(3+), chemiluminescent reaction was examined. It has been shown that a carboxylate anion promotes the chemiluminescent reaction at a lower pH and then the aliphatic amines with this substituent can be sensitively detected compared with corresponding aliphatic amines without this substituent. Based on this finding, preliminary studies on simultaneous determination of 4-hydroxyproline, N-methylglycine, N-methylalanine, proline, and pipecolic acid in human serum have been performed using isocratic reversed-phase ion-pair high-performance liquid chromatography (HPLC) with electrogenerated Ru(bpy)(3)(3+) chemiluminescent detection. The detection limits (signal-to-noise ratio of 3) with the proposed method were 3.0, 12, 2.7, 4.6, and 10nM for 4-hydroxyproline, N-methylglycine, N-methylalanine, proline, and pipecolic acid, respectively.


Analogue-resistant mutants of Azotobacter chroococcum derepressed for nitrogenase activity and early ammonia excretion having potential as inoculants for cereal crops

K Lakshminarayana, B Shukla, S S Sindhu, P Kumari, N Narula, R K Sheoran
PMID: 11218815   DOI:

Abstract

Spontaneous mutants resistant to methionine sulfoximine (Msx), methyl alanine (Mal) and methyl ammonium chloride (Mac) were derived from A. chroococcum strain A103. Msx and Mal-resistant mutants expressed 1.73 to 10.98% of the fully derepressed nitrogenase activity when grown in Burk's medium containing ammonium acetate. Mac-resistant mutants did not express nitrogenase activity in ammonium acetate supplemented medium. The mutants excreted ammonia even after 2 days of growth and some mutants excreted more ammonia as compared to the parent. Selected mutants were inoculated on wheat (Triticum aestivum) and barley (Hordeum vulgare) under field conditions. Majority of the derepressed mutants increased grain yield of wheat and barley varying from 1.2 to 33.3%. However, host-dependent effects on grain yield were observed with different mutants. Two mutants, Mal 27 and Mac 19 showed significant increase in grain yields of both the crops. The results suggest that metabolic analogue-resistant mutants of Azotobacter have potential for use as a biofertilizer for cereal crops.


Monomeric sarcosine oxidase: 2. Kinetic studies with sarcosine, alternate substrates, and a substrate analogue

M A Wagner, M S Jorns
PMID: 10913293   DOI: 10.1021/bi000350y

Abstract

Monomeric sarcosine oxidase (MSOX) is a flavoenzyme that catalyzes the oxidative demethylation of sarcosine (N-methylglycine) to yield glycine, formaldehyde, and hydrogen peroxide. MSOX can oxidize other secondary amino acids (N-methyl-L-alanine, N-ethylglycine, and L-proline), but N,N-dimethylglycine, a tertiary amine, is not a substrate. N-Methyl-L-alanine is a good alternate substrate, exhibiting a k(cat) value (8700 min(-)(1)) similar to sarcosine (7030 min(-)(1)). Turnover with L-proline (k(cat) = 25 min(-)(1)) at 25 degrees C occurs at less than 1% of the rate observed with sarcosine. MSOX is converted to a two-electron reduced form upon anaerobic reduction with sarcosine or L-proline. No evidence for a spectrally detectable intermediate was obtained in reductive half-reaction studies with L-proline. The reductive half-reaction with L-proline at 4 degrees C exhibited saturation kinetics (k(lim) = 6.0 min(-)(1), K(d) = 260 mM) and other features consistent with a mechanism in which a practically irreversible reduction step (E(ox). S --> E(red).P) with a rate constant, k(lim), is preceded by a rapidly attained equilibrium (K(d)) between free E and the E.S complex. Steady-state kinetic studies with sarcosine and N-methyl-L-alanine in the absence or presence of a dead-end inhibitor (pyrrole-2-carboxylate) indicate that catalysis proceeds via a "modified" ping pong mechanism in which oxygen reacts with E(red).P prior to the dissociation of the imino acid product. In this mechanism, double reciprocal plots will appear nearly parallel (as observed) if the reduction step is nearly irreversible. A polar mechanism, involving formation of a covalent 4a-flavin-substrate adduct is one of several plausible mechanisms for sarcosine oxidation. Thiols are known to form similar 4a-flavin adducts. MSOX does not form a 4a-adduct with thioglycolate but does form a charge-transfer complex that undergoes an unanticipated one-electron-transfer reaction to yield the anionic flavin radical.


1H-NMR and 13C-NMR investigation of complexes of Mn2+ with ocytocin analogues in (2H6)dimethylsulfoxide

G Valensin, A Maccotta, E Gaggelli, Z Grzonka, F Kasprzykowski, H Kozlowski
PMID: 8797844   DOI: 10.1111/j.1432-1033.1996.0118h.x

Abstract

Several ocytocin analogues were synthesised by substitution of the Pro residue with sarcosine or N-methylalanine, the glutamine residue with threonine and one of the cysteines with 2-mercaptopropionic acid. All the derivatives were investigated by NMR in dimethylsulfoxide solutions and evidence was obtained for similar preferred conformations in the solution free state. All peptides were shown to form complexes with Mn2+ in solution by the strong paramagnetic effects experienced by several proton resonances. Two structures could be determined, one formed by peptides containing threonine and the other by the remaining peptides. The two structures were delineated by molecular modelling using the Mn(2+)-proton distances obtained by NMR as restraints.


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